1-(4-Chlorobenzenesulfonyl)-4-{3-[4-(propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine
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Overview
Description
1-(4-Chlorobenzenesulfonyl)-4-{3-[4-(propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine is a complex organic compound that features a piperidine ring substituted with a 4-chlorobenzenesulfonyl group and a 1,2,4-oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorobenzenesulfonyl)-4-{3-[4-(propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine typically involves multiple stepsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorobenzenesulfonyl)-4-{3-[4-(propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
1-(4-Chlorobenzenesulfonyl)-4-{3-[4-(propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor or activator of specific biological pathways.
Mechanism of Action
The mechanism of action of 1-(4-Chlorobenzenesulfonyl)-4-{3-[4-(propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to the modulation of biological pathways, resulting in various effects. The exact mechanism depends on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1-[1-(4-Chlorobenzenesulfonyl)-1H-indole-3-yl]-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one: This compound features a similar 4-chlorobenzenesulfonyl group but differs in its core structure and functional groups.
1-[1-(4-Chlorobenzenesulfonyl)piperidin-4-yl]-3-(propan-2-yl)urea: Another compound with a 4-chlorobenzenesulfonyl group, but with different substituents on the piperidine ring.
Uniqueness
1-(4-Chlorobenzenesulfonyl)-4-{3-[4-(propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
5-[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]-3-(4-propan-2-ylphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O3S/c1-15(2)16-3-5-17(6-4-16)21-24-22(29-25-21)18-11-13-26(14-12-18)30(27,28)20-9-7-19(23)8-10-20/h3-10,15,18H,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTIMUHMKMNGSQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NOC(=N2)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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